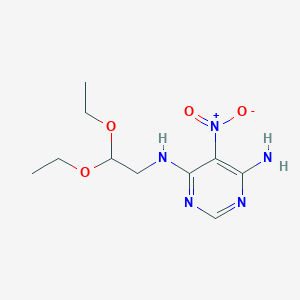
N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of a quinoxaline derivative with an acylating agent in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions could convert the ketone group to an alcohol.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.
Substitution: Conditions vary widely but could include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted quinoxalines or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide may have applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive quinoxalines.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinoxaline derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound, known for its biological activity.
2-Methylquinoxaline: A simple derivative with similar structural features.
3-Oxo-quinoxaline: Another related compound with a ketone group.
Uniqueness
N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to other quinoxaline derivatives.
Eigenschaften
IUPAC Name |
N-methyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-12-10(15)6-9-11(16)14-8-5-3-2-4-7(8)13-9/h2-5,9,13H,6H2,1H3,(H,12,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUPMSLZEUJSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1C(=O)NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloro-2-(methylsulfanyl)-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyrimidine](/img/structure/B2802735.png)


![2-Chloro-N-[4-oxo-2-(trifluoromethyl)chromen-6-yl]acetamide](/img/structure/B2802740.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate](/img/structure/B2802741.png)


![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2802747.png)
![tert-butyl N-[2-(piperidin-4-yl)oxan-3-yl]carbamate](/img/structure/B2802749.png)


![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2802752.png)

![5-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2802758.png)
